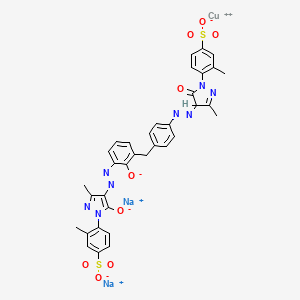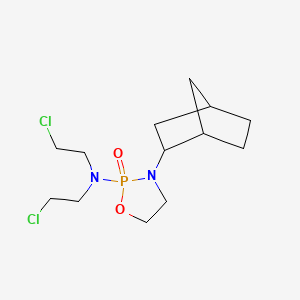
2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide is a complex organic compound that belongs to the class of oxazaphospholidines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes both chloroethyl and norbornanyl groups, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide typically involves multiple steps, including the formation of the oxazaphospholidine ring and the introduction of the chloroethyl and norbornanyl groups. Common reagents used in the synthesis may include phosphorus trichloride, chloroethylamine, and norbornene derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a wide range of derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide involves its interaction with specific molecular targets and pathways. The chloroethyl groups may form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The norbornanyl group may influence the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bis(2-chloroethyl)amino)-1,3,2-oxazaphospholidine 2-oxide: Lacks the norbornanyl group but shares similar chemical properties.
2-(Bis(2-chloroethyl)amino)-3-(2-cyclohexyl)-1,3,2-oxazaphospholidine 2-oxide: Contains a cyclohexyl group instead of the norbornanyl group.
Uniqueness
The presence of the norbornanyl group in 2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide makes it unique compared to other similar compounds. This structural feature may enhance its stability, reactivity, and potential biological activity.
Propiedades
Número CAS |
78219-89-3 |
|---|---|
Fórmula molecular |
C13H23Cl2N2O2P |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
3-(2-bicyclo[2.2.1]heptanyl)-N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C13H23Cl2N2O2P/c14-3-5-16(6-4-15)20(18)17(7-8-19-20)13-10-11-1-2-12(13)9-11/h11-13H,1-10H2 |
Clave InChI |
SUYNGUXHMZZVCF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2N3CCOP3(=O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


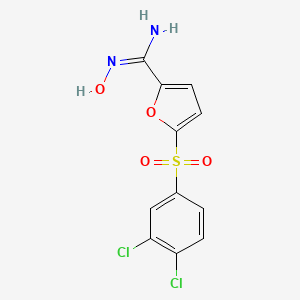

![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)

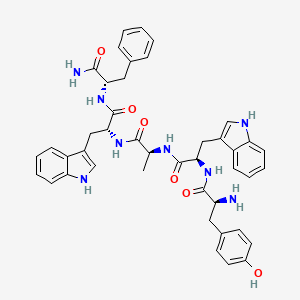

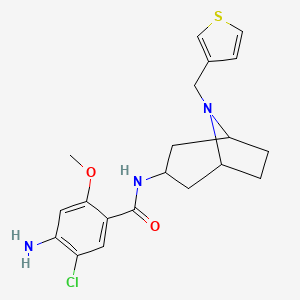
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
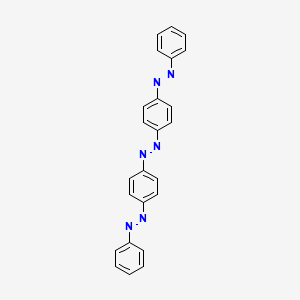
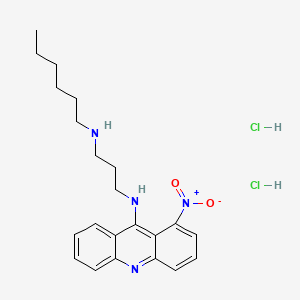
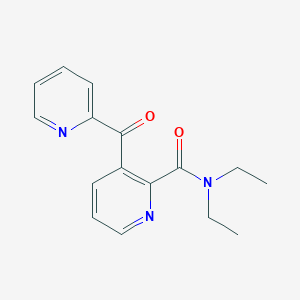
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
